

Synthesis of N-(2-phenoxyethyl)-2-chloroacetamide: An Application Note and Protocol

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Compound of Interest

Compound Name:	2-chloro-N-(2-phenoxyethyl)acetamide
CAS No.:	90869-70-8
Cat. No.:	B2934056

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Abstract

This document provides a comprehensive guide for the synthesis of N-(2-phenoxyethyl)-2-chloroacetamide, a valuable intermediate in pharmaceutical and materials science research. The protocol details the N-acylation of 2-phenoxyethylamine with chloroacetyl chloride under Schotten-Baumann-inspired conditions. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization.

Introduction: The Significance of N-Acylation

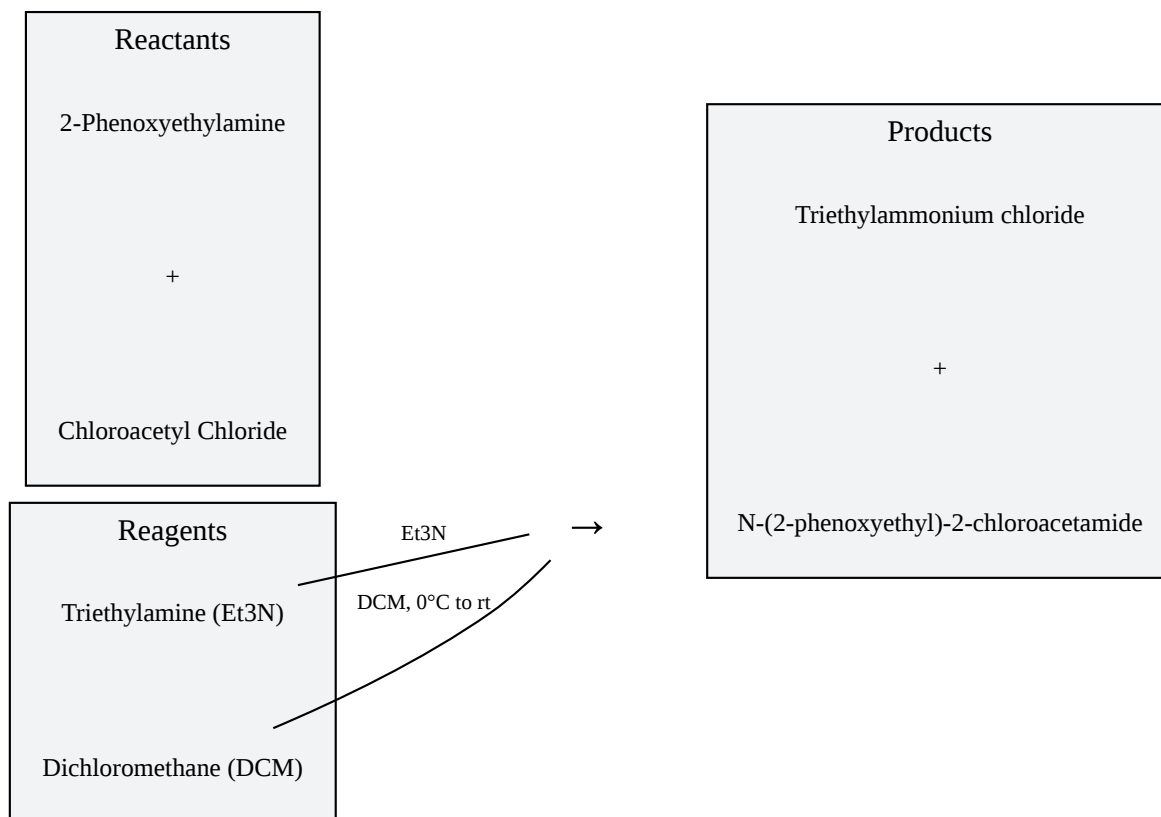
The formation of an amide bond via N-acylation is a cornerstone of modern organic synthesis, fundamental to the construction of peptides, pharmaceuticals, and polymers.[1] Chloroacetyl chloride is a highly versatile and reactive acylating agent, prized for its cost-effectiveness and the synthetic utility of the resulting α -chloroacetamide moiety.[1][2] This reactive handle is

amenable to subsequent nucleophilic substitution, enabling the facile elaboration of the initial product into more complex molecular architectures.[1]

The reaction between 2-phenoxyethylamine and chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism, often facilitated by a base to neutralize the hydrogen chloride byproduct. This is a classic example of the Schotten-Baumann reaction, a robust method for acylating amines and alcohols.[3][4] The selection of an appropriate base and solvent system is critical to ensure high yields and minimize side reactions. This guide will detail a reliable protocol utilizing triethylamine as an organic base in an aprotic solvent, a common and effective variation of the Schotten-Baumann conditions.[2][5]

Reaction Scheme and Mechanism

The overall transformation involves the reaction of the primary amine of 2-phenoxyethylamine with the electrophilic carbonyl carbon of chloroacetyl chloride.



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Caption: Overall reaction for the synthesis of N-(2-phenoxyethyl)-2-chloroacetamide.

The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion. The triethylamine acts as a base to quench the resulting protonated amide, driving the reaction to completion.

Safety and Handling

Extreme Caution is Advised. Chloroacetyl chloride is a highly corrosive, toxic, and lachrymatory substance.[6][7] It reacts violently with water, releasing toxic hydrogen chloride gas.[6][8] All

manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Hazard	Precautionary Measures
Chloroacetyl Chloride	Corrosive, toxic by inhalation and skin contact, lachrymator, reacts violently with water.[4][6][8] Always handle in a fume hood. Wear chemical-resistant gloves (butyl rubber or Viton recommended), tightly fitting safety goggles, and a face shield.[6] Have an emergency eyewash station and safety shower readily accessible.[9]
Triethylamine	Flammable liquid and vapor. Causes skin irritation and serious eye damage. Harmful if inhaled.
Dichloromethane	Volatile and suspected carcinogen. Avoid inhalation and skin contact.

Spill and Waste Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste.[6] Do not use water to clean up spills of chloroacetyl chloride.[9] All chemical waste should be disposed of in accordance with local and institutional regulations.

Experimental Protocol

This protocol is adapted from analogous procedures for the N-acylation of amines with chloroacetyl chloride.[5][10]

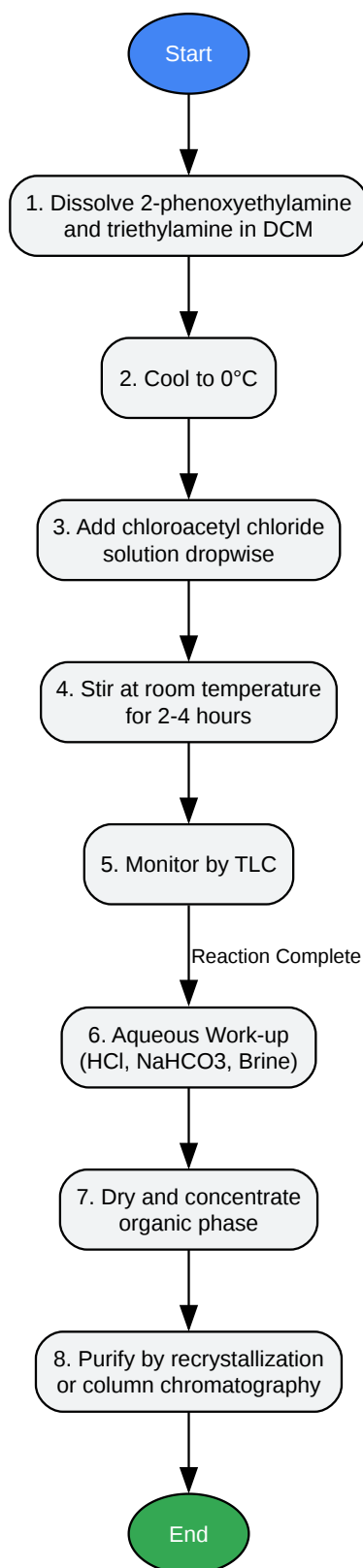
Materials and Reagents

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Phenoxyethylamine	137.18	5.00 g	36.4 mmol
Chloroacetyl chloride	112.94	4.52 g (3.19 mL)	40.0 mmol
Triethylamine	101.19	5.53 g (7.61 mL)	54.6 mmol
Dichloromethane (DCM), anhydrous	-	150 mL	-
1 M Hydrochloric Acid (HCl)	-	50 mL	-
Saturated Sodium Bicarbonate (NaHCO ₃) soln.	-	50 mL	-
Brine (saturated NaCl soln.)	-	50 mL	-
Anhydrous Magnesium Sulfate (MgSO ₄)	-	~5 g	-

Step-by-Step Procedure

- **Reaction Setup:** To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-phenoxyethylamine (5.00 g, 36.4 mmol) and anhydrous dichloromethane (100 mL).
- **Addition of Base:** Add triethylamine (5.53 g, 54.6 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.
- **Addition of Acyl Chloride:** Dissolve chloroacetyl chloride (4.52 g, 40.0 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the internal temperature below 5 °C. A white precipitate of triethylammonium chloride will form.

- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate. The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.
- **Work-up:** Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
- **Extraction:**
 - Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent.
- **Isolation:** Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.



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Caption: Experimental workflow for the synthesis of N-(2-phenoxyethyl)-2-chloroacetamide.

Characterization of N-(2-phenoxyethyl)-2-chloroacetamide

The final product, N-(2-phenoxyethyl)-2-chloroacetamide, should be characterized to confirm its identity and purity.

Technique	Expected Results
Appearance	White to off-white solid.
Melting Point	Expected to be a solid with a distinct melting range. Analogous N-aryl chloroacetamides have melting points ranging from 134-151 °C.[9][11]
¹ H NMR	The spectrum should show characteristic peaks for the aromatic protons (δ 6.8-7.4 ppm), the phenoxy methylene protons (-O-CH ₂ -, triplet, ~δ 4.1 ppm), the amide methylene protons (-N-CH ₂ -, quartet, ~δ 3.7 ppm), the chloroacetyl methylene protons (Cl-CH ₂ -, singlet, ~δ 4.1 ppm), and a broad singlet for the amide proton (-NH-, ~δ 6.5-8.0 ppm).
¹³ C NMR	Expected signals include those for the aromatic carbons (δ 110-160 ppm), the phenoxy methylene carbon (-O-CH ₂ -, ~δ 67 ppm), the amide methylene carbon (-N-CH ₂ -, ~δ 41 ppm), the chloroacetyl methylene carbon (Cl-CH ₂ -, ~δ 43 ppm), and the amide carbonyl carbon (-C=O, ~δ 165 ppm).[12]
IR Spectroscopy	Characteristic absorptions should be observed for the N-H stretch (~3300 cm ⁻¹), aromatic C-H stretches (~3100-3000 cm ⁻¹), the amide C=O stretch (~1670 cm ⁻¹), and the C-Cl stretch (~750 cm ⁻¹).
Mass Spectrometry	The mass spectrum should show a molecular ion peak [M] ⁺ and an [M+2] ⁺ peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound. For C ₁₀ H ₁₂ ClNO ₂ , the expected m/z would be ~213.06 and ~215.06.

Troubleshooting

Problem	Potential Cause	Recommended Solution
Low or No Product Yield	1. Moisture in reagents or glassware. 2. Inactive chloroacetyl chloride (hydrolyzed). 3. Insufficient base.	1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use a fresh bottle of chloroacetyl chloride or distill before use. 3. Ensure at least 1.1 equivalents of base are used to neutralize the HCl byproduct.
Multiple Products Observed by TLC	1. Reaction of the product with unreacted amine. 2. Reaction too warm, leading to side reactions.	1. Add the chloroacetyl chloride slowly at 0 °C to ensure it reacts with the primary amine before side reactions can occur. 2. Maintain a low temperature during the addition of the acyl chloride.
Product is an Oil and Difficult to Purify	1. Presence of impurities. 2. The product may have a low melting point.	1. Attempt purification by flash column chromatography. 2. Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of N-(2-phenoxyethyl)-2-chloroacetamide. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired product can be achieved. The α -chloroacetamide functionality of the product makes it a versatile intermediate for further synthetic transformations, opening avenues for the development of novel compounds in various fields of chemical research.

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